molecular formula C6H5N5O3 B1682019 Temozolomide Acid CAS No. 113942-30-6

Temozolomide Acid

Cat. No.: B1682019
CAS No.: 113942-30-6
M. Wt: 195.14 g/mol
InChI Key: VVTMIOYTNALQAW-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Temozolomide Acid participates in biochemical reactions by undergoing spontaneous nonenzymatic hydrolysis at neutral or slightly basic pH to liberate a highly reactive methyl diazonium cation . This cation is capable of methylating various residues on adenosine and guanine bases, leading to DNA lesions and eventual apoptosis .

Cellular Effects

This compound has been shown to have antiproliferative and cytotoxic activity in cell lines and tumor isolates from patients in vitro . It can cause anemia, decrease the body’s ability to fight an infection, or cause easy bruising/bleeding . It also decreases bone marrow function, an effect that may lead to a low number of blood cells such as red cells, white cells, and platelets .

Molecular Mechanism

The molecular mechanism of this compound involves the methylation of DNA at the O6 position of guanine . This causes substitution of thymine for cytosine during DNA replication, which creates a mismatched base pair . This modification of DNA or RNA through the addition of methyl groups (alkylation) leads to DNA damage and cell death .

Temporal Effects in Laboratory Settings

This compound has been shown to prolong survival and reduce tumor volume in laboratory settings . Over time, tumors often develop resistance to this compound, which is a major obstacle to effective therapy .

Dosage Effects in Animal Models

In animal models, this compound has been shown to prolong survival by a factor of 1.88 and reduce tumor volume by 50.4% compared with untreated controls . The effects of this compound can vary with different dosages .

Metabolic Pathways

This compound is involved in metabolic pathways that include the methylation of DNA. The main elimination process of this compound is via pH-dependent hydrolysis to MTIC then degradation to 5-amino-imidazole-4-carbox-amide, and a highly reactive methyldiazonium ion .

Transport and Distribution

This compound is quickly and almost completely absorbed from the gut, and readily penetrates the blood–brain barrier . Only 15% (10–20%) of the substance are bound to blood plasma proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

Temozolomide Acid can be synthesized through the hydrolysis of Temozolomide. This reaction occurs spontaneously at physiological pH and is enhanced under slightly basic conditions . The process involves the conversion of Temozolomide to its active metabolite, 5-(3-methyltriazen-1-yl) imidazole-4-carboxamide, and subsequently to this compound .

Industrial Production Methods

Industrial production of this compound typically involves the controlled hydrolysis of Temozolomide under specific pH conditions. The compound is then isolated and purified using standard chromatographic techniques .

Properties

IUPAC Name

3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O3/c1-10-6(14)11-2-7-3(5(12)13)4(11)8-9-10/h2H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTMIOYTNALQAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N2C=NC(=C2N=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150614
Record name Temozolomide acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113942-30-6
Record name Temozolomide acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113942306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Temozolomide acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-4-Oxoimidazo[5,1-d][1,2,3,5]Tetrazine-8-Carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TEMOZOLOMIDE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M35A7FW55W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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